(2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tetrazole moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps One common approach is to start with a suitable pyrrolidine derivative, which undergoes hydroxylation to introduce the hydroxy group at the 4-position The tetrazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Properties
Molecular Formula |
C7H11N5O3 |
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Molecular Weight |
213.19 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-(1-methyltetrazol-5-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11N5O3/c1-11-7(8-9-10-11)12-3-4(13)2-5(12)6(14)15/h4-5,13H,2-3H2,1H3,(H,14,15)/t4-,5+/m1/s1 |
InChI Key |
CFRVSIZVFDBKTN-UHNVWZDZSA-N |
Isomeric SMILES |
CN1C(=NN=N1)N2C[C@@H](C[C@H]2C(=O)O)O |
Canonical SMILES |
CN1C(=NN=N1)N2CC(CC2C(=O)O)O |
Origin of Product |
United States |
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